molecular formula C8H8BrN B1282225 4-Bromoindoline CAS No. 86626-38-2

4-Bromoindoline

Cat. No. B1282225
Key on ui cas rn: 86626-38-2
M. Wt: 198.06 g/mol
InChI Key: YCJCSDSXVHEBRU-UHFFFAOYSA-N
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Patent
US09079880B2

Procedure details

Degas a solution of 4-bromo-2,3-dihydro-1H-indole (250 mg, 1.224 mmol) in DMAC (2 mL) under Ar. To this add zinc cyanide (147 mg, 1.224 mmol) followed by tetrakis-(triphenylphosphine) palladium(0) (143 mg, 0.123 mmol) and heat the reaction under argon in a sealed tube at 100° C. for 4 h. Quench the cooled reaction with sat. NH4Cl (50 mL) and extract with EtOAc (3×50 mL). Wash the organics with water (50 mL), dry (Na2SO4), then concentrate in vacuo to give a gum. Purify by silica gel chromatography eluting with 5% to 30% EtOAc/hexane. Pool and concentrate fractions containing product then dissolve the residue in Et2O (5 mL) and hexane (50 mL). Reconcentrate this to a solid. Suspend in hexane and filter washing with hexane to afford 2,3-dihydro-1H-indole-4-carbonitrile as a powder (131 mg). MS, electrospray 145.2 (M+H), rt 1.02 min.
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
147 mg
Type
catalyst
Reaction Step Two
Quantity
143 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][CH2:5][NH:6]2.C[C:12]([N:14](C)C)=O>[C-]#N.[Zn+2].[C-]#N.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[NH:6]1[C:7]2[CH:8]=[CH:9][CH:10]=[C:2]([C:12]#[N:14])[C:3]=2[CH2:4][CH2:5]1 |f:2.3.4,5.6.7.8.9|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
BrC1=C2CCNC2=CC=C1
Name
Quantity
2 mL
Type
reactant
Smiles
CC(=O)N(C)C
Step Two
Name
zinc cyanide
Quantity
147 mg
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Step Three
Name
Quantity
143 mg
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heat
CUSTOM
Type
CUSTOM
Details
the reaction under argon in a sealed tube at 100° C. for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Quench
CUSTOM
Type
CUSTOM
Details
the cooled reaction with sat. NH4Cl (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extract with EtOAc (3×50 mL)
WASH
Type
WASH
Details
Wash the organics with water (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
to give a gum
CUSTOM
Type
CUSTOM
Details
Purify by silica gel chromatography
WASH
Type
WASH
Details
eluting with 5% to 30% EtOAc/hexane
CONCENTRATION
Type
CONCENTRATION
Details
Pool and concentrate fractions
ADDITION
Type
ADDITION
Details
containing product
DISSOLUTION
Type
DISSOLUTION
Details
then dissolve the residue in Et2O (5 mL)
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
washing with hexane

Outcomes

Product
Name
Type
product
Smiles
N1CCC=2C(=CC=CC12)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 131 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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